molecular formula C10H10O3 B100444 Allyl 4-Hydroxybenzoate CAS No. 18982-18-8

Allyl 4-Hydroxybenzoate

Cat. No. B100444
CAS RN: 18982-18-8
M. Wt: 178.18 g/mol
InChI Key: NVNSVQJVBIWZNM-UHFFFAOYSA-N
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Description

Allyl 4-Hydroxybenzoate, also known as Allylparaben or 4-Hydroxybenzoic Acid Allyl Ester, is a chemical compound with the molecular formula C10H10O3 . It is a white to almost white powder or crystal . It is used for laboratory research purposes .


Synthesis Analysis

Polysiloxane-based side-chain liquid crystal elastomers were synthesized using the mesogenic monomer Allyl 4-Hydroxybenzoate through a hydrosilylation reaction .


Molecular Structure Analysis

The molecular structure of Allyl 4-Hydroxybenzoate contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Allyl 4-Hydroxybenzoate is a solid at 20°C . It has a melting point ranging from 101.0 to 105.0°C, with a specific melting point at 103°C . It is soluble in methanol .

Scientific Research Applications

Food Industry Applications

Allyl 4-Hydroxybenzoate is a derivative of 4-Hydroxybenzoic acid (4-HBA), which has emerged as a promising intermediate for value-added bioproducts with potential applications in the food industry . It can be used in the synthesis of various food additives and preservatives due to its antimicrobial properties.

Cosmetics Industry Applications

In the cosmetics industry, Allyl 4-Hydroxybenzoate may serve as a precursor for synthesizing compounds with applications in skincare and beauty products. Its parent compound, 4-HBA, is extensively used in the production of preservatives and bactericides , which are integral to cosmetic formulations.

Pharmaceutical Applications

Allyl 4-Hydroxybenzoate could be utilized in pharmacy for the synthesis of various pharmaceutical intermediates. 4-HBA is a key intermediate in producing high-value bioproducts, including those with medicinal properties . It could potentially be used in drug formulations or as a building block for more complex pharmaceutical compounds.

Fungicide Development

The compound’s potential fungicidal properties make it a candidate for developing new fungicides. Research into 4-HBA has shown its applications in this field, and by extension, Allyl 4-Hydroxybenzoate could be explored for similar uses .

Biotechnological Research

Allyl 4-Hydroxybenzoate may be used in biotechnological research, particularly in synthetic biology and metabolic engineering, to produce value-added bioproducts. It can serve as a starting feedstock for the biosynthesis of industrially pertinent compounds such as resveratrol and muconic acid .

Synthetic Biology and Metabolic Engineering

In synthetic biology and metabolic engineering, Allyl 4-Hydroxybenzoate could be a valuable intermediate. It can be used to engineer microorganisms to produce aromatic compounds from renewable resources, thus offering a sustainable alternative to traditional chemical synthesis methods .

Mechanism of Action

Target of Action

The primary target of Allyl 4-Hydroxybenzoate, also known as 4-Hydroxybenzoic acid (4-HBA), is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in various organisms such as Pseudomonas aeruginosa and Escherichia coli . The role of this enzyme is to catalyze the conversion of 4-HBA into protocatechuate, a key intermediate in the degradation of aromatic compounds .

Mode of Action

Allyl 4-Hydroxybenzoate interacts with its target enzyme, p-hydroxybenzoate hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of 4-HBA, resulting in the formation of protocatechuate . This interaction leads to changes in the metabolic pathways of the organism, affecting the degradation of aromatic compounds .

Biochemical Pathways

The biochemical pathway affected by Allyl 4-Hydroxybenzoate involves the degradation of aromatic compounds. The compound is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Allyl 4-Hydroxybenzoate’s action involve changes in the metabolic pathways of the organism. By serving as a substrate for p-hydroxybenzoate hydroxylase, it influences the degradation of aromatic compounds, affecting the organism’s ability to metabolize these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Allyl 4-Hydroxybenzoate. For instance, the presence of other aromatic compounds in the environment can affect the compound’s efficacy as they may compete for the same enzyme . Additionally, the compound’s stability may be affected by factors such as pH and temperature

Safety and Hazards

Allyl 4-Hydroxybenzoate may cause an allergic skin reaction . Protective measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, wearing protective gloves, and not allowing contaminated work clothing out of the workplace . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

properties

IUPAC Name

prop-2-enyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSVQJVBIWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457545
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 4-Hydroxybenzoate

CAS RN

18982-18-8
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 4-Hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of allyl 4-hydroxybenzoate and how can it be characterized?

A1: Allyl 4-hydroxybenzoate (C10H10O3) is an ester formed by the condensation of 4-hydroxybenzoic acid and allyl alcohol. The molecule consists of a benzene ring substituted with a hydroxyl group (–OH) at the para position and an ester group (–COO–) at the ortho position. The ester group is further attached to an allyl group (–CH2CH=CH2).

Q2: How is allyl 4-hydroxybenzoate used in polymer chemistry?

A2: Allyl 4-hydroxybenzoate serves as a valuable building block in the synthesis of polymers with tailored properties. For instance, it acts as a reactive monomer in the preparation of transparent copolymers with styrene. [] These copolymers, incorporating hexa(allyl 4-hydroxybenzoate) cyclotriphosphazene, demonstrate promising potential as halogen-free, flame-retardant optical resins.

Q3: What are the thermal properties of polymers containing allyl 4-hydroxybenzoate?

A3: Research indicates that incorporating allyl 4-hydroxybenzoate into polymers can enhance their thermal stability. [] Thermogravimetric analysis (TGA) revealed that copolymers of allyl 4-hydroxybenzoate and styrene exhibit higher onset decomposition temperatures and char yields compared to conventional polystyrene. This improved thermal performance, particularly under nitrogen and air atmospheres at elevated temperatures, makes these copolymers attractive for applications requiring heat resistance. Furthermore, integrated thermogravimetry–Fourier transform infrared analysis (TG-FTIR) can be employed to investigate the decomposition mechanism of these copolymers, offering valuable insights into their thermal behavior. []

Q4: Are there any known reactions that allyl 4-hydroxybenzoate can undergo?

A4: Yes, allyl 4-hydroxybenzoate undergoes acid-catalyzed rearrangements. When treated with strong acids like 75% polyphosphoric acid or a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4), it rearranges to form 4-hydroxy-3-(2'-hydroxypropyl)benzoic acid. [] This rearrangement highlights the reactivity of the allyl group in the presence of acidic conditions and showcases a potential synthetic route to access modified phenolic acids.

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